molecular formula C30H24N3P B11487868 (E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene CAS No. 33341-95-6

(E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene

Cat. No.: B11487868
CAS No.: 33341-95-6
M. Wt: 457.5 g/mol
InChI Key: GCULFCLKGQBOGK-UHFFFAOYSA-N
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Description

(E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group (N=N) linked to a phenyl ring and a triphenylphosphine moiety, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene typically involves the reaction of aniline derivatives with triphenylphosphine and diazonium salts. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the diazene bond, leading to the formation of amines.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in drug design and development.

Medicine

Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors in the body.

Industry

In the industrial sector, the compound’s properties are being investigated for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which (E)-1-phenyl-2-{4-[(triphenyl-lambda~5~-phosphanylidene)amino]phenyl}diazene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the triphenylphosphine moiety can act as a ligand, facilitating the formation of stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

CAS No.

33341-95-6

Molecular Formula

C30H24N3P

Molecular Weight

457.5 g/mol

IUPAC Name

phenyl-[4-[(triphenyl-λ5-phosphanylidene)amino]phenyl]diazene

InChI

InChI=1S/C30H24N3P/c1-5-13-25(14-6-1)31-32-26-21-23-27(24-22-26)33-34(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-24H

InChI Key

GCULFCLKGQBOGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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